ラウオルシン塩酸塩

概要

説明

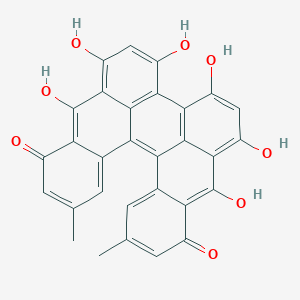

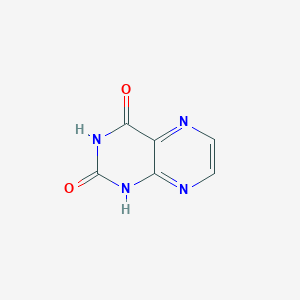

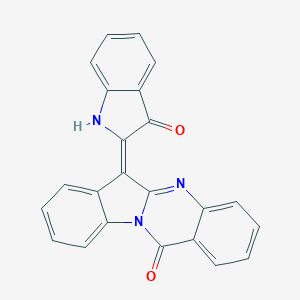

Rauwolscine hydrochloride: It is a stereoisomer of yohimbine and is found in various species within the genera Rauvolfia and Corynanthe . Rauwolscine hydrochloride acts predominantly as an α2-adrenergic receptor antagonist and has been shown to function as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist .

科学的研究の応用

Rauwolscine hydrochloride has a wide range of scientific research applications:

作用機序

Rauwolscine hydrochloride acts predominantly as an α2-adrenergic receptor antagonist, blocking the action of norepinephrine at these receptors . It also functions as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors . This dual action on adrenergic and serotonin receptors contributes to its effects on mood, behavior, and fat metabolism .

Safety and Hazards

生化学分析

Biochemical Properties

Rauwolscine hydrochloride acts predominantly as an α2-adrenergic receptor antagonist . It has also been shown to function as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist . The Ki value of Rauwolscine hydrochloride as an α2 adrenergic receptor antagonist is 12 nM .

Cellular Effects

Rauwolscine hydrochloride has been reported to have various effects on cells. It is primarily taken for boosting fat loss, improving physical performance, and enhancing libido and sexual function

Molecular Mechanism

Rauwolscine hydrochloride exerts its effects at the molecular level through its interactions with various receptors. It binds to α2-adrenergic receptors, functioning predominantly as an antagonist . It also interacts with 5-HT1A receptors as a partial agonist and with 5-HT2A and 5-HT2B receptors as an antagonist .

準備方法

Synthetic Routes and Reaction Conditions: Rauwolscine hydrochloride can be extracted from the bark, stem, and leaves of Rauvolfia species. The extraction process involves alternating steps of acidification and basification using specific organic solvents . Another method involves percolating dried Rauwolfia leaves with organic solvents, followed by acidification and purification steps .

Industrial Production Methods: The industrial production of rauwolscine hydrochloride typically involves large-scale extraction from Rauvolfia species using organic solvents and precipitation processes. The yields from roots and leaves of Rauvolfia canescens are 0.017% and 0.4%, respectively .

化学反応の分析

Types of Reactions: Rauwolscine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Hydrolysis: Aqueous ammonia or potassium hydroxide can be used to hydrolyze rauwolscine hydrochloride to form rauwolscinic acid.

Oxidation and Reduction:

Major Products: The hydrolysis of rauwolscine hydrochloride results in the formation of rauwolscinic acid, which is amphoteric in character and forms a well-crystallized hydrochloride .

類似化合物との比較

Similar Compounds:

Corynanthine: Another stereoisomer, corynanthine is α1-selective, whereas rauwolscine is α2-selective.

Ajmalicine (Raubasine): Structurally related to rauwolscine, ajmalicine is used for its adrenolytic properties.

Uniqueness: Rauwolscine hydrochloride is unique due to its specific and reversible antagonism of α2-adrenergic receptors and its partial agonist activity at 5-HT1A receptors . This combination of actions makes it particularly useful in research related to mood modulation, fat metabolism, and cardiovascular studies .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Rauwolscine hydrochloride can be achieved through a multi-step process starting from Yohimbine.", "Starting Materials": [ "Yohimbine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Yohimbine is reacted with hydrochloric acid to form Yohimbine hydrochloride.", "Yohimbine hydrochloride is then reacted with sodium hydroxide to form Rauwolscine.", "Rauwolscine is then reacted with methanol and hydrochloric acid to form Rauwolscine hydrochloride.", "Acetic anhydride is then added to the mixture and heated to form the acetylated product.", "The acetylated product is then hydrogenated in the presence of palladium on carbon to form Rauwolscine hydrochloride." ] } | |

CAS番号 |

6211-32-1 |

分子式 |

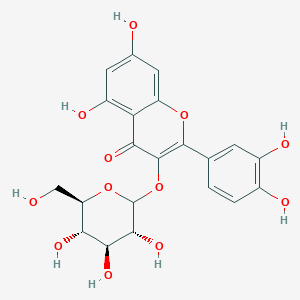

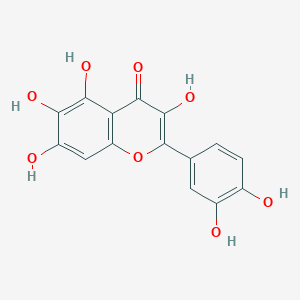

C21H27ClN2O3 |

分子量 |

390.9 g/mol |

IUPAC名 |

methyl (1S,15S,18S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15+,17+,18+,19?;/m1./s1 |

InChIキー |

PIPZGJSEDRMUAW-MIFCKTTJSA-N |

異性体SMILES |

COC(=O)C1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

正規SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

その他のCAS番号 |

65-19-0 6211-32-1 |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Rauwolscine hydrochloride impact the cardiovascular response to acute stress, as demonstrated in the study?

A1: The study demonstrated that pre-treatment with Rauwolscine hydrochloride, an alpha 2-receptor antagonist, effectively abolished both the mean arterial pressure (MAP) and mean circulatory filling pressure (MCFP) increases typically observed in rats subjected to air-jet stress []. This suggests that Rauwolscine hydrochloride, by blocking alpha 2-adrenergic receptors, prevents the venoconstriction that contributes to the elevation of MAP and MCFP during acute stress. Notably, the heart rate response to stress remained unaffected by Rauwolscine hydrochloride, indicating a specific action on venoconstriction pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。